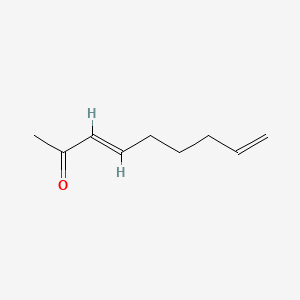

3,8-Nonadien-2-one

Description

Contextualization of Dienones within Modern Organic Chemistry and Natural Products Research

Unsaturated ketones are fundamental building blocks in the landscape of modern organic synthesis. ajol.info Their structure, which incorporates both a ketone functional group and one or more carbon-carbon double bonds, imparts a unique reactivity profile that is highly valued by synthetic chemists. The presence of these functionalities allows for a wide array of chemical transformations, making them key intermediates in the construction of more complex molecules. nih.gov

Dienones, a subclass of unsaturated ketones featuring two double bonds, are of particular importance. They can be categorized as having conjugated or non-conjugated double bonds, with cross-conjugated dienones also representing a significant area of study. chemicalbook.com Dienones are recognized as valuable precursors in the total synthesis of bioactive natural products. Current time information in Yogyakarta, ID. For instance, the dienone moiety is a key feature in a variety of natural products and serves as a versatile handle for constructing intricate molecular architectures, including those with quaternary carbon centers. Current time information in Yogyakarta, ID. The reactivity of dienones makes them suitable substrates for a range of reactions, including Michael additions, cycloadditions, and photochemical rearrangements. chemicalbook.comijrar.org The dienone-phenol rearrangement, a classic named reaction first reported in 1921, exemplifies the utility of these compounds in creating substituted phenols, which are themselves important structural motifs in many chemical and pharmaceutical applications. alfa-chemistry.comfao.org Furthermore, dienone-containing compounds have been investigated for a range of biological activities, including anti-inflammatory and antiparasitic effects, often linked to their reactivity as Michael acceptors. nih.gov

Historical Perspectives on the Initial Discovery and Research Endeavors Pertaining to 3,8-Nonadien-2-one

Detailed historical information regarding the initial discovery and specific early research endeavors focused exclusively on this compound is not extensively documented in readily available scientific literature. The compound is primarily identified through its natural occurrence in various plant species.

Current Research Frontiers and Unresolved Mechanistic and Synthetic Challenges Associated with this compound

Specific academic research focusing on the current frontiers, mechanistic puzzles, and synthetic hurdles of this compound is limited. However, general challenges associated with dienones and other unsaturated ketones can provide context for potential areas of investigation.

A significant challenge in working with unsaturated ketones is controlling the stereoselectivity of reactions, particularly in the synthesis of chiral molecules with tertiary stereocenters. researchgate.net The potential for the double bonds to isomerize under reaction conditions can complicate synthetic routes and product outcomes. researchgate.net For acyclic β,γ-unsaturated ketones, there is a risk of isomerization to the more thermodynamically stable α,β-unsaturated isomers, which would eliminate a stereogenic center. researchgate.net

The synthesis of unsaturated ketones itself can be complex. While numerous methods exist, the development of atom-efficient catalytic syntheses remains an active area of research. ajol.info For dienones specifically, regioselective functionalization is a key research theme, as controlling which double bond reacts is crucial for their application in targeted synthesis. researchgate.net Mechanistic studies on dienones often involve complex reaction pathways, such as the dienone-phenol rearrangement, where the migration of different substituent groups can be influenced by subtle electronic and steric factors, presenting an ongoing area for computational and experimental investigation. ijrar.org

Overview of Multidisciplinary Research Approaches and Objectives for this compound

While multidisciplinary research specifically targeting this compound is not prominent, the broader class of dienones is studied using a variety of scientific disciplines. These approaches offer a framework for potential future research on this specific compound.

Computational Chemistry: Theoretical studies are frequently employed to understand the reactivity and properties of dienones. Density Functional Theory (DFT) and other computational methods are used to model reaction mechanisms, such as the dienone-phenol rearrangement, and to predict the stability of intermediates and transition states. ijrar.org These computational approaches can also help predict the products of reactions, for example, in the chlorination of steroidal dienones in environmental contexts. nih.govresearchgate.net Furthermore, molecular docking studies have been used to investigate the interactions between dienone musks and olfactory receptors, providing insights at a molecular level. researchgate.net

Analytical Chemistry: The identification and quantification of dienones, particularly in complex mixtures like essential oils, rely heavily on advanced analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary tool for identifying volatile compounds like this compound in natural extracts. researchgate.net Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for the structural elucidation of these compounds and their reaction products. nih.gov

Biochemical and Pharmacological Research: Dienones are often investigated for their biological activities. As this compound has been identified in plants with traditional medicinal uses, a multidisciplinary approach combining phytochemistry and pharmacology could explore its potential bioactivities. researchgate.netresearchgate.net Such research would involve isolation from natural sources, structural confirmation, and subsequent in vitro and in vivo testing to evaluate any therapeutic potential.

Chemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (3E)-nona-3,8-dien-2-one | nih.gov |

| Molecular Formula | C₉H₁₄O | nih.gov |

| Molecular Weight | 138.21 g/mol | nih.gov |

| CAS Number | 55282-90-1 | nih.gov |

| Canonical SMILES | CC(=O)/C=C/CCCC=C | nih.gov |

| Boiling Point (Predicted) | 215.3 ± 19.0 °C | chemicalbook.com |

| Density (Predicted) | 0.848 ± 0.06 g/cm³ | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

55282-90-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3E)-nona-3,8-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,7-8H,1,4-6H2,2H3/b8-7+ |

InChI Key |

YKLUYYMKAUDXNV-BQYQJAHWSA-N |

Isomeric SMILES |

CC(=O)/C=C/CCCC=C |

Canonical SMILES |

CC(=O)C=CCCCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 3,8 Nonadien 2 One and Its Stereoisomers

Retrosynthetic Analysis for the Construction of the 3,8-Nonadien-2-one Molecular Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by transforming a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, several logical disconnections can be proposed based on the reactivity of the α,β-unsaturated ketone and the isolated terminal alkene.

Key Retrosynthetic Disconnections:

C3-C4 Bond (α,β-Unsaturated System): This is a common disconnection for enones, often leading to an aldol (B89426) condensation or Wittig-type reaction.

Aldol Approach: Disconnecting the C3-C4 double bond suggests a precursor like a β-hydroxy ketone, which can be formed from the reaction of acetone (B3395972) (or an equivalent enolate) and a suitable six-carbon aldehyde, such as 5-hexenal (B1605083). Subsequent dehydration would yield the target dienone.

Wittig/Horner-Wadsworth-Emmons (HWE) Approach: This strategy involves disconnecting the C3-C4 double bond to reveal acetylmethylenetriphenylphosphorane (a Wittig reagent) or a corresponding phosphonate (B1237965) ester and 5-hexenal. This approach often provides excellent control over the (E)-geometry of the newly formed double bond.

C5-C6 Bond (Alkyl Chain): A disconnection within the alkyl chain can be envisioned via organometallic coupling reactions.

Grignard/Organocuprate Approach: By transforming the enone functionality, one could envision a disconnection leading to a vinyl halide (e.g., 1-bromo-1-penten-3-one) and an allyl magnesium bromide. This represents a fragment-based approach where two key pieces are joined.

C8-C9 Bond (Terminal Alkene): The terminal double bond can be installed late in the synthesis.

Elimination/Cross-Coupling: A precursor could be a molecule with a leaving group at C9 (e.g., 9-bromo-3-nonen-2-one) undergoing elimination. Alternatively, a Suzuki or Stille cross-coupling reaction could form the C8-C9 bond. mdpi.com

These disconnections provide a strategic roadmap, allowing for the design of multiple synthetic routes from simple, readily available precursors.

Classical Organic Synthesis Approaches to this compound

Classical methods remain fundamental in constructing molecules like this compound, relying on well-established, high-yielding reactions.

Total synthesis often involves a linear sequence of reactions to build the molecular framework. A plausible pathway for this compound could start from a simple alcohol and build the carbon chain sequentially.

One potential route involves the oxidation of a corresponding alcohol, 3,8-nonadien-2-ol, which itself can be synthesized through various means. A more foundational approach might involve an aldol condensation between 5-hexenal and acetone. This reaction, typically base-catalyzed, would form a β-hydroxy ketone intermediate, which upon acid- or base-catalyzed dehydration, would yield the target (E)-3,8-nonadien-2-one.

Illustrative Aldol Condensation Pathway:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 5-Hexenal, Acetone | NaOH, H₂O/EtOH | 4-Hydroxy-8-nonen-2-one |

| 2 | 4-Hydroxy-8-nonen-2-one | H⁺ or heat | This compound |

This method is straightforward but may require optimization to control side reactions and ensure high stereoselectivity for the (E)-isomer.

Convergent synthesis, which involves preparing separate molecular fragments and then coupling them, is often more efficient for building complex molecules. nih.govnih.gov For this compound, a fragment coupling strategy could involve joining a C1-C4 fragment with a C5-C9 fragment.

A powerful technique for forming the core α,β-unsaturated ketone is the Stille cross-coupling reaction. mdpi.com This involves the palladium-catalyzed reaction of an organostannane with an organic halide.

Potential Stille Coupling Strategy:

Fragment A (C1-C4): (E)-1-(Tributylstannyl)-1-buten-3-one. This fragment can be prepared from 3-butyn-2-one (B73955) via hydrostannylation.

Fragment B (C5-C9): 5-Bromopent-1-ene. This is a commercially available starting material.

The coupling of these two fragments in the presence of a palladium catalyst would directly form the C4-C5 bond, yielding this compound. This approach offers good control over the stereochemistry of the conjugated double bond. mdpi.com

| Coupling Partners | Catalyst System | Resulting Bond | Product |

| (E)-1-(Tributylstannyl)-1-buten-3-one + 5-Bromopent-1-ene | Pd(PPh₃)₄, THF, heat | C4-C5 | This compound |

Innovative Catalytic Methods for the Selective Formation of this compound and its Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal and organocatalytic approaches offer powerful tools for synthesizing dienones and their chiral derivatives.

Transition metal catalysts can facilitate unique transformations that are difficult to achieve with classical methods. One such reaction is the isomerization of ynones (α,β-acetylenic ketones) into conjugated dienones. Ruthenium complexes have been shown to be particularly effective for this transformation. acs.org

The synthesis would first require the preparation of a suitable ynone precursor, 8-nonen-3-yn-2-one. This could be achieved via the coupling of an acetylide with an appropriate electrophile. nih.gov Subsequent treatment with a ruthenium catalyst would promote the isomerization of the alkyne into a 1,3-diene system.

Proposed Ruthenium-Catalyzed Isomerization:

| Substrate | Catalyst | Conditions | Product | Stereoselectivity |

| 8-Nonen-3-yn-2-one | Ru(II) or Ru(0) complex | Toluene, heat | This compound | Often highly stereoselective for (E,E) or (E,Z)-isomers |

This method is attractive for its atom economy and potential for high stereoselectivity, providing a direct route to the conjugated dienone system from an ynone precursor. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. While not a direct method to form the this compound backbone, organocatalysis can be used to synthesize chiral analogues or precursors, such as stereochemically defined epoxides or alcohols.

For instance, an organocatalytic asymmetric epoxidation could be applied to a related triene precursor to install a chiral epoxide. nih.govacs.org This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce functionality and create stereocenters. nih.govacs.org

Alternatively, a related diene could undergo an asymmetric hydroperoxidation or hydroalkoxylation to create a chiral allylic alcohol. researchgate.netnih.gov Subsequent oxidation of this alcohol would yield a chiral version of this compound or a related dienone. These methods are valuable for accessing enantiomerically enriched compounds, which are crucial in many areas of chemical research.

Example of an Asymmetric Organocatalytic Approach:

| Reaction Type | Substrate | Catalyst | Outcome |

| Asymmetric Epoxidation | Nona-1,3,8-triene | Chiral Ketone (e.g., Shi catalyst) | Enantiomerically enriched 1,2-epoxy-nona-3,8-diene |

| Asymmetric Dihydroxylation | Nona-1,3,8-triene | Chiral Ligand/OsO₄ | Enantiomerically enriched nona-3,8-diene-1,2-diol |

These chiral intermediates can then be further elaborated to produce stereoisomers of this compound or its derivatives.

Biocatalytic Routes and Chemoenzymatic Transformations to Dienone Structures

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, provides access to complex molecules that are challenging to create through traditional chemistry alone. nih.gov For dienone structures like this compound, enzymes offer unique solutions for controlling stereochemistry and improving sustainability.

One of the most promising biocatalytic approaches involves the use of oxidoreductases, such as ene-reductases and alcohol dehydrogenases (ADHs). Ene-reductases can catalyze the asymmetric reduction of carbon-carbon double bonds, a key transformation for establishing specific stereocenters. For instance, in the synthesis of chiral cyclohexenones, ene-reductases like YqjM have demonstrated the ability to desymmetrize achiral cyclohexa-2,5-dienone precursors with high enantioselectivity (e.g., 85% enantiomeric excess, or ee). acs.org This principle could be applied to a suitable precursor of this compound to selectively reduce one of the two double bonds, thereby controlling the chirality of the final product.

Alcohol oxidases represent another relevant class of enzymes. These biocatalysts utilize molecular oxygen to oxidize alcohols to their corresponding aldehydes or ketones, producing only water as a byproduct. nih.gov This method avoids the need for stoichiometric, often metal-based, oxidants. The use of a novel aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) has been demonstrated in the efficient oxidation of unsaturated alcohols, a reaction type that could be integral in a synthetic pathway toward this compound. nih.gov

Chemoenzymatic cascades, where multiple enzymatic and chemical steps are combined, can streamline syntheses. nih.govmdpi.com A hypothetical route to a stereoisomer of this compound could involve an initial enzymatic resolution to create a chiral building block, followed by chemical steps to construct the carbon skeleton, and a final enzymatic reduction to set a second stereocenter.

Table 1: Examples of Biocatalytic Transformations Relevant to Dienone Synthesis

| Enzyme Class | Transformation Type | Potential Application to this compound Synthesis | Key Advantage |

|---|---|---|---|

| Ene-Reductases (e.g., YqjM) | Asymmetric reduction of C=C bonds | Stereoselective reduction of a dienone precursor to a specific enone isomer. acs.org | High enantioselectivity. acs.org |

| Alcohol Dehydrogenases (ADHs) | Reduction of ketones or oxidation of alcohols | Asymmetric reduction of a precursor ketone or oxidation of a diol precursor. mdpi.com | Excellent stereocontrol. mdpi.com |

| Alcohol Oxidases (e.g., PeAAOx) | Oxidation of alcohols using O₂ | Conversion of an unsaturated alcohol precursor to the ketone. nih.gov | Cofactor-independent; produces only water. nih.gov |

| Lipases | Kinetic resolution of racemic alcohols/esters | Separation of a racemic alcohol precursor to yield an enantiopure starting material. | Broad substrate scope and high stability. |

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The synthesis of a single stereoisomer of a chiral molecule is a central goal in modern chemistry, particularly for biologically active compounds. wikipedia.orgspringernature.com Enantioselective synthesis aims to produce one of two mirror-image enantiomers preferentially, while diastereoselective synthesis targets one of multiple stereoisomers that are not mirror images. wikipedia.orguwindsor.ca For this compound, which can exist as multiple stereoisomers depending on the geometry of its double bonds and the configuration of any chiral centers, achieving such selectivity is critical.

Several core strategies can be employed:

Chiral Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov Asymmetric hydrogenation, for example, uses catalysts with chiral ligands to deliver hydrogen to one face of a double bond. wikipedia.org For a dienone like this compound, an asymmetric conjugate addition of a methyl group to a related precursor, catalyzed by a copper complex with a chiral ligand, could be a viable strategy for establishing a chiral center. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method offers predictable and often high levels of stereocontrol.

Biocatalysis: As discussed previously, enzymes are inherently chiral catalysts and excel at enantioselective transformations. wikipedia.org The desymmetrization of achiral dienones using ene-reductases is a prime example of biocatalysis being used for highly enantioselective synthesis. acs.org

Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure natural products, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is incorporated into the final target molecule.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral product. nih.gov | Atom economical; catalyst can be recycled. | Catalyst development can be complex; may require precious metals. nih.gov |

| Chiral Auxiliaries | A removable chiral group directs stereochemistry. | High predictability and selectivity. | Requires additional steps for attachment and removal, lowering atom economy. |

| Biocatalysis | Enzymes act as natural chiral catalysts. wikipedia.org | Extremely high selectivity; mild conditions; environmentally benign. | Enzyme may have limited substrate scope or stability. |

| Chiral Pool Synthesis | Starts with a naturally occurring chiral molecule. | Chirality is inherent; no asymmetric induction step needed. | Limited by the availability of suitable starting materials. |

Development of Sustainable and Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more efficient, safer, and environmentally responsible methods. scientificupdate.com

Key principles of green chemistry relevant to this synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This minimizes waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Solvents contribute a significant portion of the waste in chemical processes. nih.gov The ideal is to eliminate solvents or replace hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. acs.org The development of micellar catalysis, which uses surfactants to enable organic reactions in water, is a significant step in this direction. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions, which typically occur under mild conditions, are highly advantageous in this regard. Microwave-assisted synthesis can also reduce reaction times and energy usage.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. This includes biocatalysts, organocatalysts, and metal-based catalysts, with an emphasis on reducing the use of precious or toxic metals. nih.gov

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved through high-yield reactions and the use of one-pot or continuous flow processes that minimize purification steps. acs.org

Applying these principles to a synthesis of this compound would involve selecting catalytic over stoichiometric reactions, choosing an aqueous or green solvent system, and leveraging the mild conditions offered by biocatalysis to minimize energy input and hazardous byproducts.

Scalability Considerations and Process Development for Research-Scale Production of this compound

Scaling a chemical synthesis from the milligram-scale of initial discovery to the gram- or kilogram-scale required for further research presents significant challenges. endress.com Process development focuses on creating a procedure that is not only high-yielding but also safe, robust, and reproducible at a larger scale. nih.gov

For the research-scale production of this compound, several factors must be considered:

Mixing and Heat Transfer: Reactions that are easy to control in a small flask can become problematic at a larger scale. Inefficient stirring can lead to local hot spots and side reactions, while inadequate cooling can result in thermal runaways. The power per unit volume (P/V) is a key parameter used to maintain consistent hydrodynamic conditions across different scales. nih.gov

Reagent Addition: The rate of addition of reagents can be critical. A reaction that works when all reagents are mixed at once in a small vial may require slow, controlled addition in a larger reactor to manage heat evolution and selectivity.

Purification: Purification methods that are practical at the lab scale, such as column chromatography, can become cumbersome and generate large amounts of solvent waste at a larger scale. Alternative methods like distillation, crystallization, or extraction must be developed.

Process Safety: A thorough understanding of the reaction's thermodynamics and the potential for hazardous byproducts is essential for safe operation at scale.

A modern approach to scaling is "numbering-up" or "scaling-out," particularly with continuous flow reactors. researchgate.net Instead of using a single, large batch reactor, production is increased by running multiple small reactors in parallel or by operating a single reactor for a longer period. Flow chemistry offers superior control over reaction parameters like temperature and mixing, improves safety, and can make the transition from lab to production more seamless. nih.gov For research-scale production, a flow process could provide a consistent supply of this compound with high purity and reproducibility.

Table 3: Key Parameters for Scaling Up Synthesis

| Parameter | Lab-Scale Consideration (mg) | Research-Scale Consideration (g to kg) | Rationale for Change |

|---|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio; rapid heat dissipation. | Low surface-area-to-volume ratio; requires active cooling/heating systems. | To prevent overheating and maintain consistent reaction temperature. nih.gov |

| Mixing | Rapid diffusion; magnetic stirring is sufficient. | Mechanical overhead stirring is needed; baffle design is important. | To ensure homogeneity and avoid concentration gradients. endress.com |

| Purification | Column chromatography is common. | Distillation, crystallization, or extraction is preferred. | To handle larger volumes efficiently and reduce solvent waste. |

| Process Type | Typically batch processing. | Batch or continuous flow processing. | Flow chemistry can offer better control and easier scaling. nih.govresearchgate.net |

Mechanistic Investigations and Chemo and Regioselective Transformations of 3,8 Nonadien 2 One

Reactivity of the α,β-Unsaturated Ketone Moiety in 3,8-Nonadien-2-one

The α,β-unsaturated ketone functional group is a versatile and reactive system characterized by the conjugation of a carbon-carbon double bond with a carbonyl group. wikipedia.org This conjugation creates a delocalized π-electron system, resulting in two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This electronic feature governs the reactivity of this moiety in this compound, making it susceptible to both direct (1,2) and conjugate (1,4) nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Michael Additions)

Nucleophilic addition to α,β-unsaturated ketones like this compound can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). organicchemistrytutor.comlibretexts.org The pathway taken is largely dependent on the nature of the nucleophile. organicchemistrytutor.com Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to the carbonyl carbon. libretexts.orglibretexts.org In contrast, softer nucleophiles, which include enolates, amines, and thiols, preferentially undergo 1,4-addition, also known as the Michael addition. libretexts.orgnrochemistry.com

The Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system (the Michael acceptor). libretexts.orgnrochemistry.com This reaction is of significant synthetic utility for forming new carbon-carbon bonds. nrochemistry.com The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate, which is then protonated during workup to yield the saturated ketone product. organicchemistrytutor.comlibretexts.org For this compound, this reaction offers a pathway to introduce a wide range of substituents at the C4 position. A variety of nucleophiles can act as Michael donors. libretexts.org

Table 1: Examples of Michael Donors for Conjugate Addition

| Donor Class | Specific Example |

|---|---|

| Organocopper Reagents | Lithium diorganocopper (Gilman reagents) libretexts.org |

| Malonates | Diethyl malonate libretexts.org |

| Cyanoacetates | Ethyl cyanoacetate |

| Nitroalkanes | Nitromethane |

| β-Ketoesters | Ethyl acetoacetate (B1235776) libretexts.org |

| Thiols | Thiophenol |

The reaction's primary drawback can be the competition from 1,2-addition or self-condensation of the nucleophile, though these can often be minimized by carefully selecting the reaction conditions. nrochemistry.com

Electrophilic Additions to the Carbon-Carbon Double Bonds

The carbon-carbon double bonds in this compound are regions of high electron density, making them susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction, an electrophile attacks the π-bond of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. crunchchemistry.co.uklibretexts.org

For the α,β-unsaturated system in this compound, the electrophilic addition is more complex than for a simple alkene. The electron-withdrawing effect of the adjacent carbonyl group deactivates the C3=C4 double bond towards electrophilic attack compared to the isolated C8=C9 double bond. When an unsymmetrical reagent like a hydrogen halide (HX) adds across the C3=C4 bond, the regioselectivity is governed by the stability of the resulting carbocation intermediate. chemguide.co.uk According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms. chemguide.co.uk However, the electronic influence of the carbonyl group must be considered, which can affect the stability of the intermediate carbocation at the α- or β-position.

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

The electron-deficient C3=C4 double bond of the α,β-unsaturated ketone system in this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a condition met by the carbonyl group in this compound. This reaction would allow for the construction of complex cyclic structures containing the nonadienone backbone.

Reactions Involving the Isolated Olefinic Moiety at the ω-Position of this compound

The isolated double bond at the C8-C9 position (the ω-position) exhibits reactivity typical of a standard, non-conjugated alkene. This structural feature allows for selective chemical transformations that leave the α,β-unsaturated ketone system intact, provided the appropriate reagents and conditions are chosen. The C8=C9 bond is generally more electron-rich and less sterically hindered than the C3=C4 bond, making it more susceptible to certain electrophilic reagents.

Reactions that can selectively target the ω-olefin include:

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, which would convert this compound into 9-hydroxy-3-nonen-2-one.

Catalytic Hydrogenation: Under carefully controlled conditions with a suitable catalyst (e.g., Wilkinson's catalyst), it is possible to selectively reduce the less substituted ω-double bond without affecting the conjugated system.

Epoxidation: As discussed in more detail below, selective epoxidation of the C8=C9 double bond is achievable.

Selective Functionalization and Derivatization Strategies for this compound

The dual reactivity of this compound allows for various selective functionalization strategies. Derivatization is often employed to modify the compound's properties, for instance, to enhance its detectability in analytical methods like HPLC or GC-MS. nih.govmdpi.com This can involve reactions targeting either the ketone or one of the olefinic groups. For example, oximation can be performed on the ketone functional group, while the double bonds can be targeted by other means. mdpi.com The development of synthetic routes to valuable natural products and perfumes may also use this compound or its derivatives as key intermediates. google.com

Oxidation Reactions (e.g., Epoxidation, Hydroperoxidation)

The oxidation of this compound and its analogues can be directed selectively to either the conjugated or the isolated double bond. Studies on the closely related 4,8-dimethyl-3,7-nonadien-2-one (B1609488) have provided insight into these selective transformations. uni-koeln.de

In organocatalytic asymmetric epoxidation, the reaction can be directed to the α,β-double bond. A study on the hydroperoxidation-epoxidation of 4,8-dimethyl-3,7-nonadien-2-one demonstrated that the reaction proceeds, albeit with moderate conversion, to form the corresponding epoxide at the C3-C4 position. uni-koeln.de The reaction conditions were shown to influence the conversion and yield of the epoxide product. uni-koeln.de

Table 2: Screening of Hydroperoxidation-Epoxidation of 4,8-Dimethyl-3,7-nonadien-2-one (100) *

| Entry | Initial E/Z Ratio | Acid (equiv.) | H₂O₂ (equiv.) | Temp (°C) | Conversion (%) | Epoxide (111) Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4:96 | TCA (3) | 3 | 32 | 14 | 4 |

| 2 | 4:96 | TFA (3) | 3 | 50 | 30 | 7 |

| 3 | 95:5 | TCA (3) | 3 | 32 | 29 | 5 |

| 4 | 95:5 | TFA (3) | 3 | 50 | 42 | 5 |

| 5 | 95:5 | TFA (1.5) | 1.5 | 50 | 43 | 3 |

*Data adapted from a study on 4,8-dimethyl-3,7-nonadien-2-one. uni-koeln.de TCA = Trichloroacetic acid, TFA = Trifluoroacetic acid.

Conversely, epoxidation can be selectively achieved at the more electron-rich isolated double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) under neutral or slightly acidic conditions. The resulting epoxide can then be a substrate for further reactions, such as the Meinwald rearrangement. Computational studies have examined the rearrangement of similar monoterpene epoxides, which can lead to the formation of different carbonyl compounds. nih.govcore.ac.uk

Reduction Reactions of Carbonyl and Olefinic Moietiesoup.com

The selective reduction of the carbonyl and olefinic moieties within the this compound system is a critical transformation for the synthesis of various valuable compounds. The presence of multiple reactive sites—a ketone and two carbon-carbon double bonds, one of which is conjugated with the carbonyl group—necessitates chemo- and regioselective reduction methods.

Research has demonstrated the effective reduction of conjugated dienones using Hantzsch ester (HEH) in the presence of silica (B1680970) gel. oup.com This system provides a mild and selective method for the reduction of carbon-carbon double bonds in α,β-unsaturated ketones.

In a specific study involving the reduction of (3E,5E)-3,5-nonadien-2-one, a constitutional isomer of this compound, treatment with Hantzsch ester and silica gel resulted in a mixture of 1,4- and 1,6-reduction products. oup.com The reaction yielded a mixture of (E)-5-nonen-2-one and (E)-3-nonen-2-one.

The following table summarizes the results of the reduction of (3E,5E)-3,5-nonadien-2-one:

| Reactant | Reagents and Conditions | Products | Product Ratio (1,4:1,6) | Total Yield |

| (3E,5E)-3,5-Nonadien-2-one | HEH, Silica gel, Benzene | (E)-5-Nonen-2-one and (E)-3-Nonen-2-one | 75:25 | 94% |

| Data sourced from a study on the reduction of conjugated dienones. oup.com |

This study highlights the preference for 1,4-reduction over 1,6-reduction in conjugated dienone systems under these conditions. The selective reduction of the conjugated double bond, leaving the isolated double bond and the carbonyl group intact, is a key finding. This selectivity is crucial for obtaining building blocks for the synthesis of more complex molecules. oup.com Further studies on α,β,γ,δ-unsaturated carbonyls have explored various catalytic systems to achieve high chemoselectivity in reductions. sioc-journal.cnmdpi.comrsc.org

Cross-Coupling and Other Metal-Mediated Transformations

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and their application to unsaturated systems like this compound opens avenues for the synthesis of a wide array of derivatives. While specific examples of cross-coupling reactions on this compound are not extensively documented in the literature, the reactivity of similar α,β-unsaturated ketones in metal-catalyzed transformations provides significant insight.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds between an organoboron compound and an organic halide or triflate. eie.grumn.edu The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product.

The table below outlines common transition metal-catalyzed cross-coupling reactions that are applicable to unsaturated systems.

| Reaction Name | Organometallic Reagent | Organic Electrophile | Catalyst |

| Suzuki-Miyaura | R-B(OR)₂ | R'-X (X=Cl, Br, I, OTf) | Palladium |

| Negishi | R-ZnX | R'-X | Palladium, Nickel |

| Stille | R-SnR'₃ | R'-X | Palladium |

| Kumada | R-MgX | R'-X | Palladium, Nickel, Iron |

| This table summarizes common cross-coupling reactions. eie.grillinois.edunih.govnih.gov |

Iron-catalyzed cross-coupling reactions have also emerged as a complementary method, particularly for coupling alkyl halides with organometallic donors. illinois.edu Furthermore, other metal-mediated transformations, such as the Knoevenagel condensation, have been successfully applied to structurally related dienones. For instance, 5,5,8-trimethyl-3,7-nonadien-2-one reacts with malononitrile (B47326) in the presence of hydrotalcite to yield the corresponding condensation product with high selectivity. researchgate.net This demonstrates the feasibility of base-catalyzed C-C bond formation at the α-position of the carbonyl group in these systems.

Isomerization and Rearrangement Reactions in this compound Systemsacs.orgnih.govgoogle.comacs.orgresearchgate.net

Isomerization and rearrangement reactions of dienone systems are of significant interest for the synthesis of valuable fragrance compounds and other fine chemicals. The double bonds in this compound can be shifted under various catalytic conditions to yield different isomers.

A notable example in a related system is the acid-catalyzed cyclization and isomerization of 4,8-dimethyl-3,7-nonadien-2-one to produce β-damascone, which can then be isomerized to α-damascone. google.com This highlights the potential for acid-catalyzed rearrangements within nonadienone frameworks.

Palladium-hydride promoted isomerization has been shown to be effective for the rearrangement of di(exo)methylene bicyclo[3.3.1]nonanone systems to endocyclic dienes. acs.orgnih.gov This type of isomerization proceeds via a proposed mechanism involving the coordination of the diene to palladium, followed by hydride addition, β-hydride elimination, and decomplexation. nih.gov While this is a cyclic system, the fundamental steps are relevant to the potential isomerization of the acyclic this compound.

Furthermore, the isomerization of ynones to conjugated dienones has been achieved with high stereoselectivity using transition-metal complexes. Specifically, (3E,5E)-nona-3,5-dien-2-one has been synthesized from 4-nonyn-2-one, with 3,4-nonadien-2-one (B47653) implicated as a key intermediate. acs.orgresearchgate.net This suggests that allene-diene isomerization pathways could be relevant in the this compound system.

The following table summarizes relevant isomerization reactions of related unsaturated ketones.

| Substrate | Catalyst/Conditions | Product(s) | Key Observation |

| 4,8-Dimethyl-3,7-nonadien-2-one | Acid | β-Damascone | Cyclization and isomerization |

| β-Damascone | - | α-Damascone | Isomerization |

| Di(exo)methylene bicyclo[3.3.1]nonanone | Palladium catalyst, H₂ | Endocyclic diene | Stereoselective isomerization |

| 4-Nonyn-2-one | IrH₅[(Me₂CH)₃P]₂ | (3E,5E)-Nona-3,5-dien-2-one | Isomerization via an allene (B1206475) intermediate |

| Data compiled from various studies on unsaturated ketone isomerization. acs.orgnih.govgoogle.comacs.orgresearchgate.net |

Elucidation of Organic Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of the transformations of this compound is crucial for controlling the selectivity and outcome of its reactions. While specific mechanistic studies on this compound are not abundant, the mechanisms of related reactions provide a strong basis for understanding its chemical behavior.

Reduction Reactions: The mechanism of the Hantzsch ester reduction of conjugated dienones is believed to proceed via a 1,4-hydride addition to the α,β-unsaturated system. oup.com The silica gel likely acts as a Lewis acid, activating the carbonyl group and facilitating the hydride transfer from the Hantzsch ester to the β-carbon. For a dienone, this can be followed by a subsequent 1,6-addition pathway, although the 1,4-pathway is often favored.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, generally follows a catalytic cycle involving three main steps: eie.gr

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Isomerization and Rearrangement Reactions: The mechanism of palladium-catalyzed isomerization of olefins often involves the formation of a hydrido-palladium species which adds to a double bond to form a palladium-alkyl intermediate. nih.gov A subsequent β-hydride elimination from an adjacent carbon regenerates the double bond in a new position. This sequence of migratory insertion and β-hydride elimination can lead to the migration of double bonds along a carbon chain. acs.org

For rearrangement reactions like the Nazarov cyclization, which can occur with divinyl ketones, the mechanism typically involves the acid-catalyzed formation of a pentadienyl cation, which then undergoes an electrocyclic ring closure. researchgate.net While this compound is not a divinyl ketone, under certain conditions, isomerization could potentially lead to a substrate capable of such rearrangements.

The following table lists the core mechanistic steps for key transformations relevant to this compound.

| Transformation | Key Mechanistic Steps | Intermediates |

| Hantzsch Ester Reduction | Hydride transfer, Protonation | Enolate |

| Suzuki-Miyaura Coupling | Oxidative addition, Transmetalation, Reductive elimination | Pd(II) species |

| Pd-Catalyzed Isomerization | Hydrido-palladation, β-Hydride elimination | Palladium-alkyl complex |

| Nazarov Cyclization | Lewis acid coordination, Electrocyclization, Cation rearrangement | Pentadienyl cation |

| This table outlines the fundamental mechanistic steps for relevant reactions. oup.comeie.grnih.govresearchgate.net |

Advanced Spectroscopic Methodologies for the Structural Elucidation and Conformational Analysis of 3,8 Nonadien 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the carbon framework and stereochemistry of 3,8-nonadien-2-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of atomic connectivity and spatial relationships can be constructed.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons within the molecule. nih.gov However, for a molecule with overlapping signals and complex coupling patterns, 2D NMR techniques are essential for unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. numberanalytics.comemerypharma.com Cross-peaks in a COSY spectrum reveal which protons are scalar-coupled, typically through two or three bonds. This allows for the tracing of proton spin systems throughout the carbon chain of this compound, connecting adjacent methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. numberanalytics.comemerypharma.com This is crucial for assigning the carbon signal corresponding to each proton, providing a direct link between the ¹H and ¹³C spectra. github.io Edited HSQC sequences can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). numberanalytics.comprinceton.edu This technique is invaluable for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which lack directly attached protons and are therefore not observed in HSQC spectra. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is key for determining the stereochemistry and conformational preferences of this compound. numberanalytics.com NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. princeton.edu The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of spatial arrangement. For this compound, NOESY can be used to establish the E or Z configuration of the double bonds by observing correlations between olefinic protons and adjacent allylic protons.

A summary of the application of these 2D NMR techniques is presented in the table below.

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through 2-3 bonds | Identifies proton spin systems and connectivity along the carbon backbone. |

| HSQC | ¹H-¹³C through 1 bond | Assigns carbon signals to their directly attached protons. |

| HMBC | ¹H-¹³C through 2-3 bonds | Connects different spin systems and assigns quaternary carbons. |

| NOESY | ¹H-¹H through space | Determines stereochemistry of the double bonds and provides conformational information. |

Application of Advanced NMR Pulse Sequences for Complex Structural Features

For more complex structural problems or to enhance spectral quality, advanced NMR pulse sequences can be employed. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons. hdki.hr For molecules with significant signal overlap, 3D NMR experiments can provide an additional dimension of resolution. researchgate.net Furthermore, specialized pulse sequences can be designed to measure specific coupling constants with high accuracy, which can then be used in Karplus-type analyses to determine dihedral angles and further refine the conformational model of this compound. epfl.ch

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." nanografi.com These two methods are complementary, as their selection rules differ; a change in dipole moment is required for a vibration to be IR active, while a change in polarizability is necessary for a vibration to be Raman active. edinst.comup.ac.za

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, typically in the range of 1650-1750 cm⁻¹. The carbon-carbon double bonds (C=C) would also exhibit stretching vibrations, usually around 1600-1680 cm⁻¹. The C-H bonds of the alkyl chain and the vinylic protons will also have distinct stretching and bending vibrations. uc.edu

Raman spectroscopy is particularly useful for analyzing the non-polar C=C bonds, which often give strong Raman signals. sepscience.com The combination of IR and Raman spectra provides a more complete vibrational profile of this compound, aiding in its identification and the confirmation of its functional groups. edinst.com

The table below summarizes the expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ketone) | Stretching | 1650-1750 | IR |

| C=C (Alkene) | Stretching | 1600-1680 | IR, Raman |

| C-H (sp²) | Stretching | 3010-3095 | IR, Raman |

| C-H (sp³) | Stretching | 2850-2960 | IR, Raman |

| C-H | Bending | 1350-1480 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is instrumental in determining the molecular formula of a compound and in deducing its structure through the analysis of fragmentation patterns. ibchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy, typically to four or more decimal places. bu.edu.eg This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₄O) by distinguishing it from other compounds with the same nominal mass. nih.govibchem.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. labmanager.com In a typical MS/MS experiment, the molecular ion of this compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. labmanager.com The masses of these product ions are then analyzed. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For instance, common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangements. msu.edu Analysis of these fragmentation pathways provides further evidence for the structure of this compound as determined by NMR. scienceready.com.au Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. nih.govbiorxiv.org

The table below shows some potential fragment ions for this compound.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺ | Molecular Ion |

| 123 | [C₈H₁₁O]⁺ | Loss of CH₃ |

| 95 | [C₇H₁₁]⁺ | Loss of CH₃CO |

| 81 | [C₆H₉]⁺ | Further fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, particularly within complex mixtures derived from natural sources. nih.govwikipedia.orgeag.com This hyphenated method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. wikipedia.orgijpsjournal.cometamu.edu

In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for its identification by comparison to spectral libraries or through detailed interpretation. etamu.edu

Research Findings:

Identification in Natural Extracts: this compound has been identified as a constituent in the roots of Dalbergia odorifera T. Chen using spectroscopic methods. researchgate.net GC-MS is frequently employed for the analysis of volatile compounds in plant extracts, such as those from the Compositae family, where terpenoids are major components. nih.govresearchgate.net The technique's ability to separate and identify numerous compounds in a single run makes it invaluable for profiling the chemical constituents of medicinal and aromatic plants. phcogj.comfrontiersin.org

Fragmentation Patterns: The mass spectrum of α,β-unsaturated ketones like this compound is characterized by specific fragmentation pathways. High-resolution mass spectrometry and deuterium (B1214612) labeling studies have been instrumental in elucidating these complex fragmentation modes. researchgate.netcapes.gov.br For instance, α,β-unsaturated methyl ketones can undergo a characteristic elimination of acetone (B3395972) via a double hydrogen transfer process. researchgate.net

Quantitative Analysis: Beyond identification, GC-MS can provide quantitative data on the relative abundance of this compound and its isomers in a sample. researchgate.net This is crucial for understanding the chemical profile of a natural source and for quality control purposes.

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. frontiersin.org |

| Column Type | HP-5MS (non-polar) | Separates compounds based on boiling point. frontiersin.org |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. thermofisher.com |

| Oven Temperature Program | Ramped (e.g., 50°C to 250°C) | Allows for the separation of a wide range of volatile compounds. |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules for identification. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. thermofisher.com |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogues

For non-volatile or thermally unstable analogues of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. wikipedia.orglupinepublishers.comlcms.cz LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.orgnumberanalytics.com This technique is particularly useful for analyzing more complex or polar derivatives that are not amenable to GC-MS. lcms.cz

The process involves separating the components of a mixture in a liquid mobile phase as it passes through a packed column. The eluent from the LC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which allows for the ionization of non-volatile and thermally labile molecules. lupinepublishers.comnih.gov

Research Findings:

Analysis of Complex Mixtures: LC-MS is a powerful tool for the rapid analysis of complex mixtures, such as those found in natural product extracts. nih.govresearchgate.net It has been successfully used to identify a wide range of compounds, including flavonoids, phenols, and other secondary metabolites, alongside compounds like this compound in plant extracts. researchgate.netresearchgate.net

Structural Characterization: Tandem mass spectrometry (LC-MS/MS) provides even more detailed structural information by inducing fragmentation of a selected parent ion. nih.gov This fragmentation pattern can be used to elucidate the structure of unknown analogues and to confirm the identity of known compounds.

Metabolomics Studies: LC-MS is a key technology in metabolomics, allowing for the comprehensive analysis of the small-molecule metabolites in a biological system. wikipedia.org This can provide insights into the biosynthesis and physiological role of compounds related to this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemistry Determination in Chiral Analogues

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for determining the absolute stereochemistry of chiral molecules, including analogues of this compound. bhu.ac.inyoutube.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. jasco-global.comlibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.orgmgcub.ac.in The resulting CD spectrum provides information about the stereochemistry of the molecule, particularly around chromophores such as the carbonyl group and double bonds in α,β-unsaturated ketones. oup.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.injasco-global.com The shape of the ORD curve, especially the Cotton effect observed near an absorption band, is characteristic of the stereochemistry of the chiral centers. bhu.ac.in

Research Findings:

Conformational Analysis: Temperature-dependent CD studies of cyclic α,β-unsaturated ketones have been used to investigate their conformational equilibria in different solvents. oup.com

Stereochemical Assignment: The stereochemistry of terpenoids and other natural products is often determined using a combination of spectroscopic methods, including ORD and CD. youtube.comglobalresearchonline.net For example, the stereochemistry of related α,β-unsaturated ketones has been established through the analysis of their chiroptical properties. nih.gov

X-ray Crystallography of this compound Derivatives and Co-crystals for Definitive Structural Characterization

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. nih.govwikipedia.org This technique requires the formation of a single crystal of the compound of interest or a derivative.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Research Findings:

Definitive Structure Elucidation: While a crystal structure for this compound itself may not be readily available in the literature, the structures of its derivatives or related natural products have been determined by X-ray crystallography. For example, the stereochemistry of a 6-bromo derivative of a related nonadienone was assigned through X-ray crystallography of its p-nitrobenzoate derivative. molaid.com

Co-crystal Formation: In cases where the target molecule does not crystallize well, forming a co-crystal with another molecule can facilitate the growth of crystals suitable for X-ray analysis. This approach has been used to determine the structures of various organic compounds. eurjchem.com

Intermolecular Interactions: X-ray crystallography also provides valuable information about intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing, which can influence the physical properties of the compound. eurjchem.comnih.gov

Hyphenated Techniques in the Comprehensive Analytical Profiling of this compound in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound in complex matrices like plant extracts, essential oils, and biological fluids. ijpsjournal.comnumberanalytics.comnih.gov These techniques offer enhanced sensitivity, selectivity, and the ability to identify and quantify components in a single analysis. ijpsjournal.com

Key Hyphenated Techniques and Their Applications:

GC-MS: As previously discussed, GC-MS is the primary tool for the analysis of volatile and semi-volatile compounds in complex mixtures. wikipedia.orgeag.comthermofisher.com

LC-MS: LC-MS is crucial for the analysis of non-volatile, polar, and thermally labile analogues of this compound. wikipedia.orglupinepublishers.comresearchgate.net

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) couples the separation power of GC with the structural information provided by infrared spectroscopy. ijpsjournal.com This can be particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines HPLC with NMR spectroscopy, allowing for the direct acquisition of NMR spectra of separated compounds. numberanalytics.com This is a powerful tool for the unambiguous structure elucidation of novel compounds in complex mixtures.

Research Findings:

The use of these hyphenated techniques in combination provides a powerful workflow for natural product discovery and analysis. For instance, an initial screening of a plant extract by LC-MS can identify potentially interesting compounds, which can then be isolated and fully characterized by NMR and X-ray crystallography. GC-MS is used in parallel to profile the volatile components of the extract. This integrated approach has been instrumental in the characterization of numerous natural products. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 3,8 Nonadien 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of molecules like 3,8-Nonadien-2-one. These methods provide insights into electronic structure, which dictates the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on analogous α,β-unsaturated ketones have provided valuable insights into their stability, reactivity, and spectroscopic properties. For instance, calculations on symmetric dibenzylideneacetone (B150790) analogues, which share the α,β-unsaturated ketone moiety with this compound, have been performed using the B3LYP functional to determine the effect of substituents on their stability upon UV radiation exposure. biorxiv.org These studies often involve optimizing the molecular geometry and then calculating various electronic parameters.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biorxiv.org A smaller gap suggests higher reactivity. acs.org The analysis of frontier molecular orbitals (FMOs) can also reveal trends in photoinstability under UV irradiation. biorxiv.org

Furthermore, DFT calculations are employed to study reaction mechanisms. For example, the mechanism of base-catalyzed hydrocyanation of α,β-unsaturated ketones has been elucidated using the B3LYP-D3(BJ) functional. acs.org Such studies help in understanding the reaction pathways and the role of catalysts.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Unsaturated Ketones

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | UV-visible, IR, and NMR spectra prediction of dibenzylideneacetone analogues. biorxiv.org | biorxiv.org |

| B3LYP-D3(BJ) | 6-311+G//B3LYP-D3(BJ)/6-311G | Mechanistic study of base-catalyzed hydrocyanation of α,β-unsaturated ketones. acs.org | acs.org |

| M06-2X-D3 | 6-31+G(d,p)/SMD | Mechanistic study of defluorinative halogenation of perfluoroalkyl ketones. researchgate.net | researchgate.net |

Ab Initio Methods for Spectroscopic Parameter Prediction and Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also powerful tools for studying molecules like this compound. These methods can provide highly accurate predictions of spectroscopic parameters and detailed mechanistic insights.

For instance, ab initio calculations have been used to predict the ¹H chemical shifts of pinanes, which include α,β-unsaturated ketone structures. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, often at the B3LYP hybrid density functional theory level with a basis set like 6-31++G**, is a common approach for such predictions. nih.gov Comparing calculated and experimental NMR spectra helps in the structural elucidation and conformational analysis of these molecules. nih.gov

Time-dependent density functional theory (TD-DFT), an extension of DFT for excited states, is an ab initio method used to predict UV/visible absorption spectra. tubitak.gov.tr This method has been successfully applied to predict the λmax of a large number of anthraquinones in solution, demonstrating its utility in understanding the electronic transitions of carbonyl-containing molecules. tubitak.gov.tr

Ab initio methods are also crucial for studying reaction mechanisms. For example, they have been used to investigate the Cope rearrangement of germacrane (B1241064) sesquiterpenoids, which involves a dienone-like system. dovepress.com Such studies can calculate activation barriers and reaction energies, providing a detailed understanding of the reaction landscape. dovepress.com

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Related Ketones

| Compound Type | Spectroscopic Parameter | Computational Method | Basis Set | Finding | Reference |

| Pinanes (including α,β-unsaturated ketones) | ¹H Chemical Shifts | GIAO | 6-31++G** | Good agreement with experimental shifts (RMS error ~0.10 ppm), but with some significant errors for protons near hydroxyl groups or in specific α,β-unsaturated systems. nih.gov | nih.gov |

| Anthraquinones | UV/vis λmax | TD-DFT (B3LYP, PBE0) | Not specified | Mean absolute deviation of ~0.09 eV between predicted and experimental values. tubitak.gov.tr | tubitak.gov.tr |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. acs.org For a flexible molecule like this compound, MD simulations can provide a detailed picture of its accessible conformations and how it interacts with other molecules.

In the context of unsaturated ketones, MD simulations have been used to investigate the stability of ligand-receptor complexes, for example, in the study of unsaturated ketone derivatives as MAO-B inhibitors. researchgate.net These simulations can reveal the dynamic behavior of the molecule within a binding site and help to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netresearchgate.net

The analysis of MD trajectories can provide valuable information on:

Conformational Flexibility: By tracking the atomic positions over time, MD simulations can map the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: MD simulations can be used to study the interactions between this compound and solvent molecules or other solutes. The radial distribution function (RDF) is a common tool used to analyze these interactions, providing information on the probability of finding a particle at a certain distance from another. researchgate.net

Structural Stability: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can be calculated from MD trajectories to assess the structural stability of the molecule or its complexes. biorxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict their activity in various research contexts, such as their potential as enzyme inhibitors or their mutagenicity.

Several QSAR studies have been conducted on α,β-unsaturated carbonyl compounds. These studies typically involve:

Data Set Collection: A set of molecules with known activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as linear discriminant analysis (LDA) or multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation.

For example, a QSAR study on the mutagenicity of α,β-unsaturated carbonyl compounds used the topological substructural molecular design (TOPS-MODE) approach to identify structural alerts for mutagenicity. Another study developed QSAR models to predict the mutagenicity of acrylates, methacrylates, and α,β-unsaturated carbonyl compounds using descriptors calculated with the DRAGON software.

The development of QSAR models for this compound analogues could aid in the design of new compounds with desired activities and in the assessment of their potential risks.

Table 3: Key Aspects of QSAR Modeling for Unsaturated Carbonyl Compounds

| QSAR Study Focus | Modeling Approach | Key Findings | Reference |

| Mutagenicity of α,β-unsaturated carbonyls | TOPS-MODE with Linear Discriminant Analysis | Identified structural alerts for mutagenicity and demonstrated better performance than the TOXTREE expert system. | |

| Mutagenicity of acrylates, methacrylates, and α,β-unsaturated carbonyls | Linear Discriminant Analysis with DRAGON descriptors | Developed models with high concordance (89%) and confidentiality (97%) for predicting Ames test mutagenicity. | |

| MAO-B inhibition by unsaturated ketone derivatives | 2D-QSAR with MOE software descriptors | Developed a model to understand the relationship between chemical structure and inhibitory activity. researchgate.net | researchgate.net |

Reaction Mechanism Elucidation through Computational Transition State Analysis and Energy Landscapes

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) and identifying key stationary points, such as reactants, products, intermediates, and transition states. For reactions involving this compound, such as pericyclic reactions or additions to the double bonds, computational analysis can provide a detailed understanding of the reaction pathway.

A prominent reaction type for dienes is the Cope rearrangement , a acs.orgacs.org-sigmatropic rearrangement. Computational studies on the Cope rearrangement of dienone systems, such as the dienone-phenol rearrangement, have been performed using methods like AM1, HF, and DFT. researchgate.net These studies calculate the enthalpy changes for successive steps in the migration pathways and analyze the geometry of the transition states. researchgate.net

Another important class of reactions for dienes are cycloadditions . The mechanism of gold-catalyzed (4+3) intramolecular cycloaddition of trienyne has been studied using DFT calculations. These studies can identify the rate-determining step and the factors that influence the reactivity and selectivity of the reaction.

The general approach for reaction mechanism elucidation involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points (no imaginary frequencies for minima, one imaginary frequency for a transition state) and to obtain zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a transition state connects the desired reactants and products.

Constructing the Energy Profile: The relative energies of all stationary points are plotted to create a potential energy profile, which provides a visual representation of the reaction mechanism.

These computational approaches can provide invaluable insights into the reactivity of this compound and guide the design of new reactions.

In Silico Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

In silico design refers to the use of computational methods to design new molecules with specific desired properties. For this compound, this could involve designing derivatives with enhanced reactivity for a particular application, improved biological activity, or specific spectroscopic properties.

The process of in silico design typically involves a feedback loop between computational prediction and, ideally, experimental validation. Key steps include:

Target Identification: Defining the desired property or activity to be optimized.

Scaffold Selection: Choosing a core molecular structure, such as the this compound backbone.

Virtual Library Generation: Creating a library of virtual derivatives by systematically modifying the scaffold with different functional groups.

Property Prediction: Using computational methods, such as QSAR, molecular docking, or QM calculations, to predict the properties of the virtual derivatives.

Hit Selection: Identifying the most promising candidates based on the predicted properties.

For example, a study on the design of ketone derivatives as photoinitiators for polymerizations involved designing thirteen new ketone derivatives and evaluating their performance using computational methods before synthesis. Another study focused on the design of trihalomethyl ketone derivatives of Neocarzilin A as improved antimetastatic agents, using molecular docking to identify promising candidates in silico.

These in silico approaches can significantly accelerate the discovery and development of new molecules by reducing the number of compounds that need to be synthesized and tested experimentally.

Biosynthesis and Chemoecological Significance of 3,8 Nonadien 2 One in Biological Systems

Natural Occurrence and Distribution of 3,8-Nonadien-2-one in Plants and Other Organisms

This compound is a naturally occurring ketone that has been identified in a variety of biological systems, playing a role as a volatile organic compound (VOC). Its presence has been documented in both the plant and animal kingdoms, suggesting diverse ecological functions.

In the plant kingdom, this compound is often part of the complex blend of volatiles released from leaves, flowers, and fruits. For instance, it has been reported in Eucalyptus citratus, where it is a component of the essential oil. researchgate.net The emission of this compound can be constitutive or induced by external factors such as herbivory or mechanical damage.

Among insects, this compound has been identified as a component of pheromone blends. Pheromones are crucial for chemical communication between individuals of the same species, mediating behaviors such as mating and aggregation. The presence of this dienone in insect secretions highlights its significance in chemical ecology.

The distribution of this compound is not limited to terrestrial organisms. It has also been detected in aquatic environments, contributing to the complex chemical signaling that occurs in these ecosystems.

Table 1: Documented Occurrences of this compound

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reference |

| Plantae | Magnoliophyta | Magnoliopsida | Myrtales | Myrtaceae | Eucalyptus | citratus | Lemon-scented gum | researchgate.net |

| Animalia | Arthropoda | Insecta | - | - | - | - | Various insects | soton.ac.uk |

Biosynthetic Pathways and Enzymes Involved in this compound Formation